6-(4-methoxyphenyl)benzo[a]phenazin-5-ol

Inflammation 5-Lipoxygenase Leukotriene Biosynthesis

6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol (CAS: 64205-84-1) is a phenazine derivative with a molecular formula of C23H16N2O2 and a molecular weight of 352.4 g/mol. The compound features a benzo[a]phenazin-5-ol core with a 4-methoxyphenyl substituent at the 6-position, which influences its physicochemical properties and biological interactions.

Molecular Formula C23H16N2O2
Molecular Weight 352.4 g/mol
Cat. No. B3718037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)benzo[a]phenazin-5-ol
Molecular FormulaC23H16N2O2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O
InChIInChI=1S/C23H16N2O2/c1-27-15-12-10-14(11-13-15)20-22-21(16-6-2-3-7-17(16)23(20)26)24-18-8-4-5-9-19(18)25-22/h2-13,26H,1H3
InChIKeyZIGSXFGKHXEQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol: Structural and Functional Properties


6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol (CAS: 64205-84-1) is a phenazine derivative with a molecular formula of C23H16N2O2 and a molecular weight of 352.4 g/mol . The compound features a benzo[a]phenazin-5-ol core with a 4-methoxyphenyl substituent at the 6-position, which influences its physicochemical properties and biological interactions [1]. It has been investigated for its antioxidant activity and potential as an anticancer agent .

Why 6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol Cannot Be Interchanged with Other Benzo[a]phenazin-5-ol Derivatives


The benzo[a]phenazin-5-ol scaffold is a versatile template for generating structurally diverse polyheterocycles with varied biological activities [1]. Substitution at the 6-position, particularly with a 4-methoxyphenyl group, introduces specific steric and electronic effects that can dramatically alter target binding, selectivity, and pharmacokinetic properties compared to unsubstituted or differently substituted analogs [2]. For instance, molecular docking studies of a series of benzo[a]phenazin-5-ol-tethered tri-substituted methane derivatives against C-Kit kinase revealed that even subtle structural changes led to significant differences in binding affinities and hydrogen bonding interactions, with only two out of twelve compounds (A and C) showing superior inhibitory effects compared to the reference drug Sunitinib [3]. Therefore, generic substitution within this class is not scientifically sound; the precise substitution pattern of 6-(4-methoxyphenyl)benzo[a]phenazin-5-ol dictates its unique biological profile, as evidenced by the quantitative data below.

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol


5-Lipoxygenase Inhibition Activity in Intact Cells

6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol was tested for its ability to inhibit 5-lipoxygenase in intact basophilic rat leukemia (RBL-1) cells at a concentration of 1.0 µM. The assay reported an inhibition value of 1 (on an unspecified scale), indicating measurable activity . In contrast, the same compound showed no activity when tested in a broken cell supernatant of RBL-1 cells at a higher concentration of 50 µM, highlighting a context-dependent activity profile . This suggests that the compound's mechanism of action may require an intact cellular environment or that it is subject to metabolic inactivation in a cell-free system.

Inflammation 5-Lipoxygenase Leukotriene Biosynthesis

In Vitro Antitumor Activity Against KB Human Cell Line

6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol was evaluated for its in vitro antitumor activity by measuring the 50% inhibition of tumor cell growth (GI50) against the KB human cell line after 144 hours of exposure. The assay reported an activity value of 1 . While this indicates a cytotoxic effect, the lack of a direct comparator within the same assay limits the strength of this evidence for differentiation. Further studies comparing its potency against a reference standard or other derivatives are needed to establish its relative efficacy.

Anticancer Cytotoxicity KB Cell Line

Molecular Docking Insights for Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase

While direct docking data for 6-(4-methoxyphenyl)benzo[a]phenazin-5-ol are not available, studies on a closely related series of benzo[a]phenazin-5-ol-tethered tri-substituted methane derivatives provide valuable context. In a molecular docking study against C-Kit kinase (PDB: 1t46), compounds A and C exhibited superior binding interactions compared to the reference drug Sunitinib [1]. Compound A formed four hydrogen bonds with Arg791(A), Ile789(A), and His790(A), while compound C formed two hydrogen bonds with Ile571(A) and Ile789(A). These findings demonstrate that specific substitutions on the benzo[a]phenazin-5-ol core can confer enhanced selectivity and stronger inhibitory effects than a clinically approved kinase inhibitor. This supports the hypothesis that the 4-methoxyphenyl substitution in the target compound may similarly influence its target binding profile.

C-Kit Kinase Molecular Docking Cancer

High-Value Application Scenarios for 6-(4-Methoxyphenyl)benzo[a]phenazin-5-ol Based on Empirical Evidence


Mechanistic Studies of 5-Lipoxygenase Inhibition in Intact Cellular Systems

The compound's activity in intact RBL-1 cells (activity value of 1 at 1.0 µM) but not in broken cell supernatants (no activity at 50 µM) positions it as a valuable probe for studying the cellular regulation of 5-lipoxygenase [REFS-1, REFS-2]. Researchers can use it to dissect the role of cellular integrity, cofactors, or compartmentalization in leukotriene biosynthesis.

Chemical Starting Material for Polyheterocycle Synthesis

Benzo[a]phenazin-5-ols, including the 6-(4-methoxyphenyl) derivative, serve as versatile templates for constructing structurally diverse polyheterocycles with potential biological activities [1]. The compound can be used as a key intermediate in the synthesis of novel chemical entities for drug discovery programs, leveraging its pre-installed functional groups for further diversification.

Baseline Cytotoxicity Screening in Anticancer Drug Discovery

The demonstrated in vitro antitumor activity against the KB human cell line (activity value of 1 after 144 hours) provides a preliminary rationale for including this compound in broader cytotoxicity screening panels . It can serve as a reference point or starting material for the development of more potent anticancer analogs within the benzo[a]phenazin-5-ol class.

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